(S)-3-3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol
Overview
Description
(S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol is a chiral compound known for its unique structural features and significant applications in various fields. The compound consists of two naphthol units connected by a single bond, with each naphthol unit substituted by two 3,5-bis(trifluoromethyl)phenyl groups. This structure imparts the compound with distinct physicochemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol typically involves the coupling of 3,5-bis(trifluoromethyl)phenyl-substituted naphthol derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the biaryl linkage between the naphthol units. The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthol units to dihydronaphthol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydronaphthol derivatives, and various substituted naphthol compounds .
Scientific Research Applications
(S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which (S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes that facilitate enantioselective transformations. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another chiral compound with similar trifluoromethyl substituents.
3,5-Bis(trifluoromethyl)phenyl isocyanate: A compound used in the synthesis of various derivatives with trifluoromethyl groups.
Uniqueness
(S)-3-3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-bi-2-naphthol is unique due to its biaryl naphthol structure and the presence of multiple trifluoromethyl groups. These features confer distinct physicochemical properties, such as high stability and specific reactivity, making it valuable in applications requiring precise control over molecular interactions .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol;sulfane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18F12O2.H2S/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48;/h1-16,49-50H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMFRGCMSFQGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20F12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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